Ethyl 3-(2-Pyridyl)propiolate
Overview
Description
Ethyl 3-(2-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a derivative of pyridine and is characterized by the presence of an ethyl ester group attached to a propiolate moiety. This compound is commonly used in organic synthesis and research due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(2-Pyridyl)propiolate can be synthesized through various methods. One common method involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under nitrogen protection, using anhydrous ethanol as a solvent, and heated in an oil bath at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps for purification and isolation to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-Pyridyl)propiolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
Ethyl 3-(2-Pyridyl)propiolate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the development of materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-Pyridyl)propiolate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Ethyl Propiolate: Similar in structure but lacks the pyridine ring.
Methyl 3-(2-Pyridyl)propiolate: Similar but with a methyl ester group instead of an ethyl ester group.
3-(2-Pyridyl)propiolic Acid: The acid form of the compound
Uniqueness: this compound is unique due to the combination of the ethyl ester group and the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-pyridin-2-ylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYXKNZOKZGKAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497766 | |
Record name | Ethyl 3-(pyridin-2-yl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66869-70-3 | |
Record name | Ethyl 3-(pyridin-2-yl)prop-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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